Diethyl({3-[(oxan-4-yl)amino]propyl})amine
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Overview
Description
Diethyl({3-[(oxan-4-yl)amino]propyl})amine is an organic compound with the molecular formula C12H26N2O It is a derivative of oxane, featuring an amino group attached to a propyl chain, which is further substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(oxan-4-yl)amino]propyl})amine typically involves the reaction of oxane derivatives with propylamine, followed by the introduction of diethyl groups. One common method involves the reaction of 3-aminopropylamine with oxane under controlled conditions to form the intermediate product, which is then reacted with diethylamine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(oxan-4-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions include oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl({3-[(oxan-4-yl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl({3-[(oxan-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl({3-[(oxan-4-yl)amino]propyl})amine: A similar compound with methyl groups instead of ethyl groups.
Diethyl({3-[(thian-4-yl)amino]propyl})amine: A sulfur-containing analog with a thian ring instead of an oxan ring.
Uniqueness
Diethyl({3-[(oxan-4-yl)amino]propyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H26N2O |
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Molecular Weight |
214.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-(oxan-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
KDSQYANZADVJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCOCC1 |
Origin of Product |
United States |
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